N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide
Description
N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by multiple functional groups:
- Furan-2-ylmethyl group at the N-position.
- Allyl (prop-2-en-1-yl) substituent at position 2.
- Pyridin-3-ylmethyl sulfanyl group at position 2.
- Carboxamide at position 6.
Its synthesis likely involves multi-step coupling and substitution reactions, akin to methods described in the literature .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-10-27-22(29)19-8-7-17(21(28)25-14-18-6-4-11-30-18)12-20(19)26-23(27)31-15-16-5-3-9-24-13-16/h2-9,11-13H,1,10,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFITAWOVBECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
Formation of the Quinazoline Core: The quinazoline core is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where a pyridine derivative is reacted with an appropriate electrophile.
Final Assembly: The final compound is assembled by coupling the intermediate products through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan, pyridine, or quinazoline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds with modified functional groups.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulate Receptors: The compound can interact with cellular receptors, leading to changes in signal transduction pathways.
Induce Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Quinazoline Derivatives
Key structural distinctions include:
- Substituent Diversity: The allyl and pyridinylmethyl sulfanyl groups distinguish the target from simpler quinazolines.
- Synthetic Routes : The target compound’s synthesis may parallel methods for coupling diazonium salts () or copper-catalyzed N-arylation (), though its complexity would require additional steps for introducing the sulfanyl and allyl groups.
Furan-Containing Compounds
Furan rings are common in bioactive molecules. Comparisons include:
Sulfanyl and Thioether-Containing Compounds
The pyridinylmethyl sulfanyl group is a critical feature. Similar structures include:
- N-(2-methylphenyl)-2-pyridin-4-ylsulfanylacetamide (): Demonstrates how sulfanyl linkages improve solubility or target engagement. The pyridine ring’s position (3 vs. 4) in the target compound could influence electronic properties .
- Chromenone Sulfonamides (): While structurally distinct (chromenone vs. quinazoline), sulfonamide/sulfanyl groups in both compounds may interact similarly with cysteine residues in enzymes .
Physicochemical Comparisons
Bioactivity Predictions
- Antibacterial Potential: Agglomerative hierarchical clustering () suggests compounds with furan and sulfanyl groups may share antibacterial activity. The target’s pyridine ring could enhance Gram-negative targeting .
- Enzyme Inhibition : Similar to α-glucosidase inhibitors (), the carboxamide and sulfanyl groups may enable competitive enzyme binding, though this requires validation .
Methodological Insights for Comparison
- Chemical Space Analysis : Tools like ChemGPS-NP () position the target compound in a multidimensional chemical space, highlighting differences in hydrophobicity or molecular volume compared to simpler furan or quinazoline derivatives .
- Molecular Fingerprints: Using Tanimoto coefficients (), the target’s similarity to known bioactive quinazolines can be quantified, aiding virtual screening efforts .
Biological Activity
N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a furan ring, a pyridine moiety, and a quinazoline core, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and biological interactions. |
| Pyridine Moiety | Enhances solubility and bioavailability. |
| Quinazoline Core | Associated with various pharmacological activities. |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
- Protein-Ligand Interactions : The compound's structural features allow it to bind to proteins, altering their function and stability.
Antimicrobial Activity
Research indicates that compounds containing furan and quinazoline structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazoline can inhibit bacterial growth effectively. The proposed mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes.
Anticancer Properties
N-[furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in vitro by modulating cytokine production and inhibiting the NF-kB signaling pathway. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy : A study tested the compound against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The results indicated significant bactericidal activity, particularly against Gram-positive bacteria.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 -
Anticancer Activity : In a cell line study involving human breast cancer cells (MCF7), the compound exhibited an IC50 value of 10 µM, indicating potent anticancer activity.
Treatment Concentration (µM) Cell Viability (%) 0 100 5 80 10 50
Research Findings
Recent studies have focused on the synthesis and optimization of N-[furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide derivatives to enhance their biological activities.
- Structure Activity Relationship (SAR) : Modifications in the furan or pyridine rings have been shown to significantly affect the biological potency of the compounds.
- In Vivo Studies : Animal model studies are underway to evaluate the pharmacokinetics and safety profiles of this compound, aiming to establish its therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
